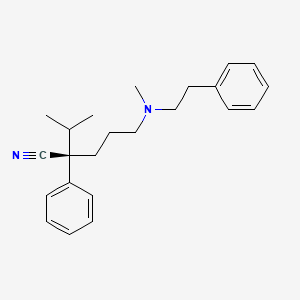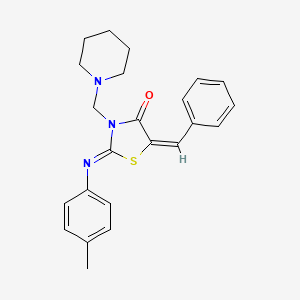
2-((4-Methylphenyl)imino)-5-(phenylmethylene)-3-(1-piperidinylmethyl)-4-thiazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-Methylphenyl)imino)-5-(phenylmethylene)-3-(1-piperidinylmethyl)-4-thiazolidinone is a synthetic organic compound belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a thiazolidinone ring, a piperidinylmethyl group, and phenylmethylene and methylphenyl imino substituents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methylphenyl)imino)-5-(phenylmethylene)-3-(1-piperidinylmethyl)-4-thiazolidinone typically involves the following steps:
Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a thiourea derivative with an α-haloketone under basic conditions.
Introduction of Piperidinylmethyl Group: The piperidinylmethyl group can be introduced through a nucleophilic substitution reaction using piperidine and an appropriate alkylating agent.
Addition of Phenylmethylene and Methylphenyl Imino Groups: The phenylmethylene and methylphenyl imino groups can be added through condensation reactions with benzaldehyde derivatives and 4-methylaniline, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidinylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted thiazolidinones with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Potential use in the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of 2-((4-Methylphenyl)imino)-5-(phenylmethylene)-3-(1-piperidinylmethyl)-4-thiazolidinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth, inflammation, or cancer cell proliferation.
Pathways: It may inhibit key signaling pathways, leading to reduced cell viability or inflammation.
相似化合物的比较
Similar Compounds
2-((4-Methylphenyl)imino)-5-(phenylmethylene)-4-thiazolidinone: Lacks the piperidinylmethyl group.
2-((4-Methylphenyl)imino)-5-(phenylmethylene)-3-(methyl)-4-thiazolidinone: Contains a methyl group instead of the piperidinylmethyl group.
Uniqueness
2-((4-Methylphenyl)imino)-5-(phenylmethylene)-3-(1-piperidinylmethyl)-4-thiazolidinone is unique due to the presence of the piperidinylmethyl group, which may enhance its biological activity and specificity compared to similar compounds.
属性
CAS 编号 |
110821-50-6 |
|---|---|
分子式 |
C23H25N3OS |
分子量 |
391.5 g/mol |
IUPAC 名称 |
(5E)-5-benzylidene-2-(4-methylphenyl)imino-3-(piperidin-1-ylmethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H25N3OS/c1-18-10-12-20(13-11-18)24-23-26(17-25-14-6-3-7-15-25)22(27)21(28-23)16-19-8-4-2-5-9-19/h2,4-5,8-13,16H,3,6-7,14-15,17H2,1H3/b21-16+,24-23? |
InChI 键 |
ZNYAHJPNSUUFNM-YSKMNUJESA-N |
手性 SMILES |
CC1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC=CC=C3)/S2)CN4CCCCC4 |
规范 SMILES |
CC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=CC=C3)S2)CN4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl pyridine-3-sulfonate](/img/structure/B12739657.png)
![(E)-but-2-enedioic acid;[1-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate](/img/structure/B12739670.png)

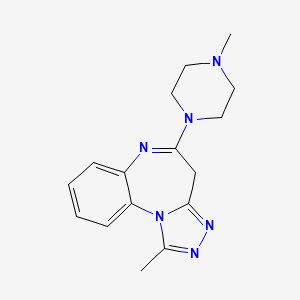

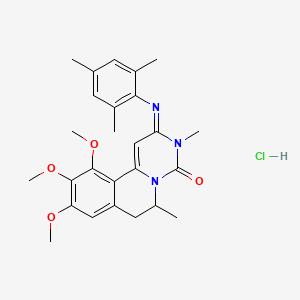
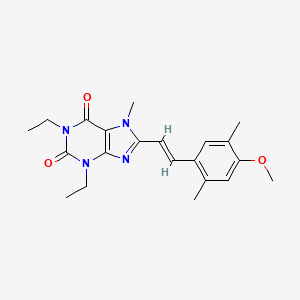
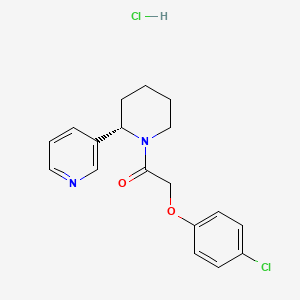
![4-methylbenzenesulfonic acid;[1-(2-morpholin-4-ylethyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone](/img/structure/B12739699.png)
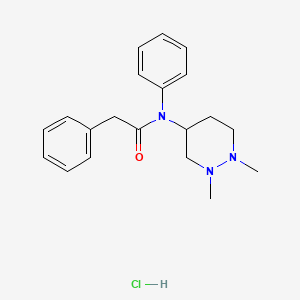
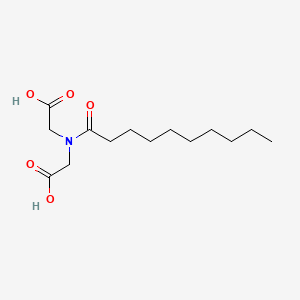
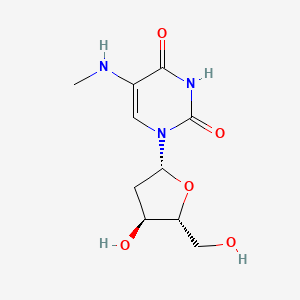
![2-[(7S)-7-[5-(4-ethylphenyl)thiophen-2-yl]-1,1-dioxo-4-(pyridine-2-carbonyl)-1,4-thiazepan-7-yl]-N-hydroxyacetamide](/img/structure/B12739721.png)
